molecular formula C9H9FO B7964822 6-Fluoro-2,3-dimethylbenzaldehyde

6-Fluoro-2,3-dimethylbenzaldehyde

Cat. No.: B7964822
M. Wt: 152.16 g/mol
InChI Key: KLEKAZVLVANWHL-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO. This compound features a benzene ring substituted with a fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions, along with an aldehyde functional group at the 1st position. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-fluoro-2,3-dimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of laboratory methods, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: 6-Fluoro-2,3-dimethylbenzoic acid.

    Reduction: 6-Fluoro-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dimethylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-dimethylbenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In biological systems, it may interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2,3-dimethylbenzaldehyde
  • 2,3-Dimethylbenzaldehyde
  • 6-Fluoro-3-methylbenzaldehyde

Uniqueness

6-Fluoro-2,3-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

6-fluoro-2,3-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKAZVLVANWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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